molecular formula C23H25N5O3 B2455443 N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1006859-47-7

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2455443
CAS No.: 1006859-47-7
M. Wt: 419.485
InChI Key: GFGFBADARAQLNE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-14-12-15(2)28(26-14)23-25-20-7-5-4-6-19(20)22(31)27(23)13-21(30)24-18-10-8-17(9-11-18)16(3)29/h8-12H,4-7,13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGFBADARAQLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide represents a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Compound Overview

The compound is characterized by its intricate structure that includes:

  • Acetylphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Pyrazole Moiety : Known for various biological activities including anticancer properties.
  • Tetrahydroquinazoline Ring : Imparts unique pharmacological profiles.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight318.36 g/mol
CAS Number1019106-62-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions may include:

  • Formation of the pyrazole ring through condensation reactions.
  • Coupling of the pyrazole derivative with the tetrahydroquinazoline framework.
  • Acetylation to introduce the acetylphenyl group.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Notably:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent antiproliferative activity.
Cell LineIC₅₀ (µM)Reference
MDA-MB-436 (Breast)2.57
A549 (Lung)8.90

The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

A recent study focusing on derivatives of pyrazole compounds found that modifications in the structure significantly influenced their biological activities. For instance:

  • Compound Variants : Variants with different substituents on the pyrazole ring showed varying levels of PARP-1 inhibitory activity.
  • Structure–Activity Relationship (SAR) : The presence of hydrophobic groups was favorable for enhancing anticancer activity.

Future Directions

Ongoing research aims to further elucidate the specific molecular targets of this compound. Understanding its interaction with biological targets will be crucial for developing it as a therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.